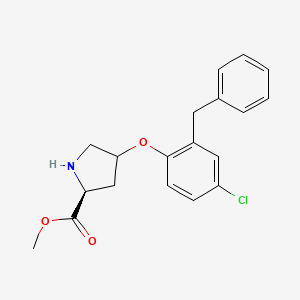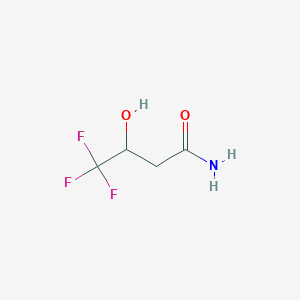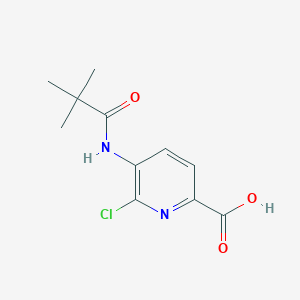
(5-Fluoropyridin-3-yl)methylamine
Vue d'ensemble
Description
“(5-Fluoropyridin-3-yl)methylamine” is a chemical compound with the molecular formula C6H7FN2 . It is also known by other names such as 3-Aminomethyl-5-fluoropyridine and 3-Pyridinemethanamine, 5-fluoro- . The compound has a molecular weight of 126.13 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is (5-fluoropyridin-3-yl)methanamine . The InChI code is 1S/C6H7FN2/c7-6-1-5(2-8)3-9-4-6/h1,3-4H,2,8H2 and the InChI key is RYICOVXDBBDCNT-UHFFFAOYSA-N . The canonical SMILES string is C1=C(C=NC=C1F)CN .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 38.9 Ų . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are both 126.05932639 g/mol . The compound has a complexity of 87.1 .Applications De Recherche Scientifique
Synthesis of Complex Compounds
- (5-Fluoropyridin-3-yl)methylamine plays a role in the synthesis of various complex compounds. For instance, its derivatives are involved in the efficient synthesis of compounds that act as antagonists for certain dopamine and serotonin receptors (Hirokawa, Horikawa, & Kato, 2000).
Medical Imaging Applications
- In the field of medical imaging, particularly in Positron Emission Tomography (PET), derivatives of this compound have found increasing application. Fluorine-18 labeled fluoropyridines, including 3-fluoropyridines, are significant due to their stability and suitability for medical imaging techniques (Carroll, Nairne, & Woodcraft, 2007).
Role in Neuroscience Research
- This compound is used in neuroscience research for studying receptor-ligand interactions. For instance, its derivatives have been utilized in fluorescence correlation spectroscopy (FCS) studies to investigate receptor properties, offering insights into receptor binding and function (Wohland, Friedrich, Hovius, & Vogel, 1999).
Pharmaceutical Development
- Derivatives of this compound are significant in the development of pharmaceutical compounds. For example, it has been involved in the development of novel allosteric modulators for receptors like mGlu5, which are potential targets for antipsychotic drug development (Parmentier-Batteur et al., 2014).
Discovery of New Chemical Entities
- Research has been conducted on the modification of this compound to create new chemical entities, potentially leading to the development of new drugs or therapeutic agents. This includes studies on the N-arylation of pyridines, which is a key step in synthesizing novel chemical structures (Guillou et al., 2010).
Safety and Hazards
Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . The compound has a GHS05 pictogram and the signal word is "Danger" . The hazard statements include H314 . The precautionary statements include P280, P305, P310, P338, and P351 .
Propriétés
IUPAC Name |
(5-fluoropyridin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c7-6-1-5(2-8)3-9-4-6/h1,3-4H,2,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYICOVXDBBDCNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70668414 | |
| Record name | 1-(5-Fluoropyridin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70668414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23586-96-1 | |
| Record name | 1-(5-Fluoropyridin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70668414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-fluoropyridin-3-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1390051.png)



![N-{3-[(2-Bromoacetyl)amino]phenyl}-2-furamide](/img/structure/B1390057.png)


![6-Iodofuro[3,2-b]pyridine](/img/structure/B1390061.png)

![N-(1H-Indol-4-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1390065.png)
![2-Bromo-N-[4-(1-piperidinylcarbonyl)phenyl]-acetamide](/img/structure/B1390067.png)
![4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide](/img/structure/B1390068.png)

